
methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER is a complex organic compound with the molecular formula C18H8N4O6 and a molecular weight of 376.288 g/mol . This compound is known for its unique structural properties, which include a fluorene backbone substituted with dicyanomethylene and dinitro groups, as well as a carboxylic acid methyl ester functional group.
Méthodes De Préparation
The synthesis of 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER typically involves multi-step organic reactions. The starting material is often fluorene, which undergoes nitration to introduce nitro groups at the 2 and 7 positions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. The dicyanomethylene and nitro groups play a crucial role in its reactivity and binding properties. These functional groups can participate in electron transfer processes and form stable complexes with various biomolecules. The pathways involved in its mechanism of action are still under investigation, but they likely include interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER include:
- 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID ETHYL ESTER
- 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID HEXYL ESTER
- 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID PENTYL ESTER These compounds share the same fluorene backbone and similar functional groups but differ in the ester substituents. The uniqueness of 9-DICYANOMETHYLENE-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER lies in its specific ester group, which influences its solubility, reactivity, and potential applications .
Propriétés
Formule moléculaire |
C18H8N4O6 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
methyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H8N4O6/c1-28-18(23)15-6-11(22(26)27)5-14-16(9(7-19)8-20)13-4-10(21(24)25)2-3-12(13)17(14)15/h2-6H,1H3 |
Clé InChI |
IJJUMPNGDKYGMG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


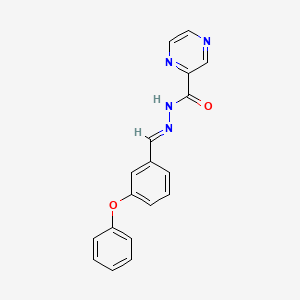
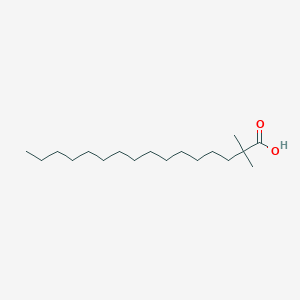
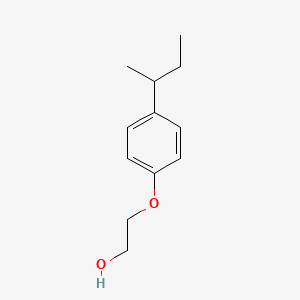

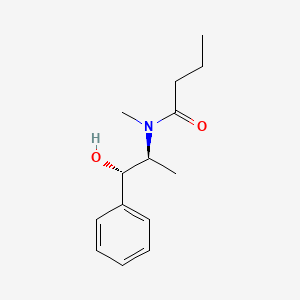


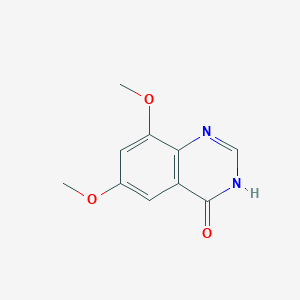

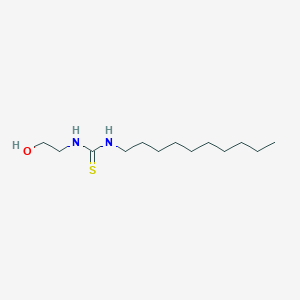
![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
